molecular formula C17H19NO6S B2465492 3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid CAS No. 695191-70-9

3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid

Cat. No.: B2465492
CAS No.: 695191-70-9
M. Wt: 365.4
InChI Key: KFXRJLCUOYZYCO-UHFFFAOYSA-N
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Description

3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid is a sulfonamide-substituted benzoic acid derivative with the molecular formula C₁₇H₁₉NO₆S and a molecular weight of 365.41 g/mol . It features a 3,4-dimethoxyphenethylamine moiety linked via a sulfonyl group to the benzoic acid core (Figure 1). The compound is synthesized with high purity (98%) and is cataloged under CAS number 695191-70-9 . Its structural uniqueness lies in the ethylamino spacer between the sulfonyl group and the dimethoxyphenyl ring, which distinguishes it from simpler sulfonamide analogs.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-23-15-7-6-12(10-16(15)24-2)8-9-18-25(21,22)14-5-3-4-13(11-14)17(19)20/h3-7,10-11,18H,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXRJLCUOYZYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxyphenyl ethylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with a benzoic acid derivative under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid

  • Molecular Formula: C₁₅H₁₅NO₆S
  • Molecular Weight : 337.35 g/mol
  • Key Differences: Lacks the ethylamino spacer, with the sulfonyl group directly attached to the 3,4-dimethoxyphenyl ring. This reduces steric bulk and increases polarity compared to the target compound .

3-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid

  • Molecular Formula : C₁₅H₁₄N₂O₅S
  • Molecular Weight : 346.35 g/mol
  • Key Differences: Substitutes the dimethoxyphenethyl group with an acetylamino-phenyl moiety.

Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester)

  • Molecular Formula : C₁₄H₁₅N₅O₆S
  • Molecular Weight : 381.36 g/mol
  • Key Differences : Contains a triazine ring and methyl ester, making it a sulfonylurea herbicide. The benzoate ester contrasts with the free carboxylic acid in the target compound, affecting solubility and bioavailability .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Solubility (Water) Key Functional Groups
Target Compound 365.41 ~2.5 Low Benzoic acid, sulfonamide, 3,4-dimethoxyphenethyl
3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid 337.35 ~1.8 Moderate Benzoic acid, sulfonamide, 3,4-dimethoxyphenyl
3-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid 346.35 ~1.2 High Benzoic acid, sulfonamide, acetylamino
Metsulfuron methyl ester 381.36 ~3.0 Very low Methyl ester, triazine, sulfonylurea

*LogP values estimated based on structural fragments.

Biological Activity

3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C17H19NO6S and features a unique structure that includes a benzoic acid moiety linked to a sulfonamide group and a 3,4-dimethoxyphenyl ethylamine. This specific arrangement contributes to its biological activity.

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets within biological systems.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
  • Receptor Modulation : It can bind to specific receptors, influencing their activity and leading to various physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It has demonstrated the ability to reduce pro-inflammatory cytokines in cell culture models, indicating its potential use in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the growth of various cancer cell lines, including:

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)0.054Induction of apoptosis
A549 (Lung)0.048Inhibition of tubulin polymerization
MCF-7 (Breast)0.100Cell cycle arrest at G2/M phase

These findings suggest that the compound may act by disrupting microtubule dynamics, similar to other known anticancer agents.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in MDPI evaluated various derivatives of sulfonamide compounds, including this compound. The results indicated significant inhibitory effects on cancer cell proliferation and highlighted its potential as a lead compound for further development in cancer therapy .
  • Inflammation Model : In a model of inflammation, the compound was shown to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its utility in managing inflammatory conditions .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other sulfonamide-based compounds. Its specific substitutions provide enhanced biological activity compared to traditional sulfonamides.

Compound NameStructure FeaturesBiological Activity
Compound ASimple sulfonamideModerate antibacterial
Compound BAromatic substitutionsHigh anticancer activity
This compound Unique benzoic acid and sulfonamide linkageSignificant anti-inflammatory and anticancer properties

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